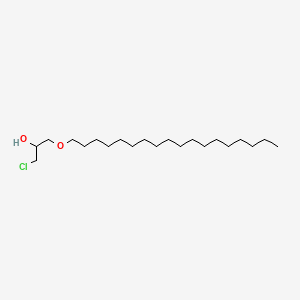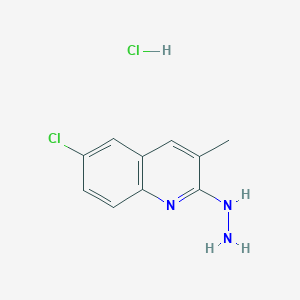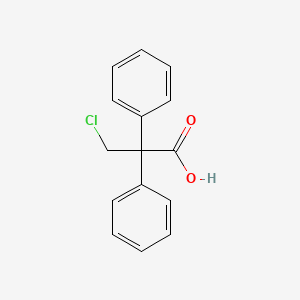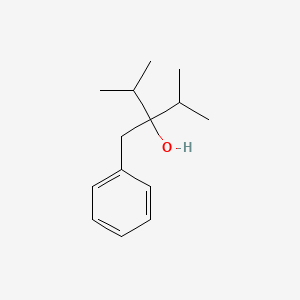
alpha,alpha-Diisopropylphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Diisopropylphenethyl alcohol: is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of two isopropyl groups attached to the alpha carbon of the phenethyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diisopropylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetone to form 1-phenyl-2-propanol. This intermediate is then subjected to further reaction with isopropylmagnesium bromide to yield this compound.
Reduction of Ketones: Another synthetic route involves the reduction of the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha,alpha-Diisopropylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Alpha,alpha-Diisopropylphenyl ketone.
Reduction: Corresponding alkane derivatives.
Substitution: Various substituted phenethyl alcohol derivatives.
Applications De Recherche Scientifique
Alpha,alpha-Diisopropylphenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of alpha,alpha-Diisopropylphenethyl alcohol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: A simpler analog without the isopropyl groups.
Alpha,alpha-Dimethylphenethyl alcohol: Similar structure but with methyl groups instead of isopropyl groups.
Benzyl alcohol: Lacks the additional alkyl groups on the alpha carbon.
Uniqueness: Alpha,alpha-Diisopropylphenethyl alcohol is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenethyl alcohol derivatives and contributes to its specific applications and potential biological activities.
Propriétés
Numéro CAS |
52065-71-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3-benzyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3 |
Clé InChI |
SCUFFASZSQKIIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=CC=C1)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


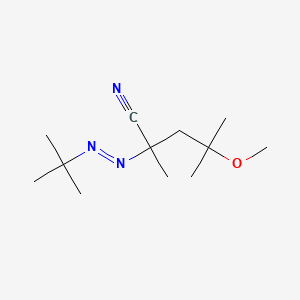
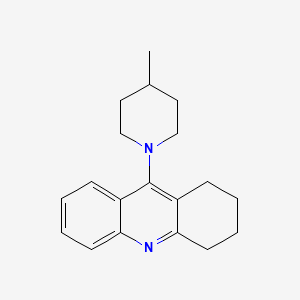
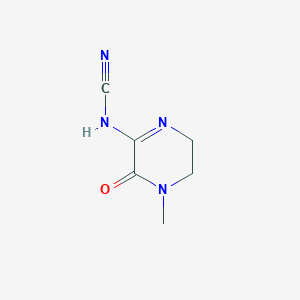
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
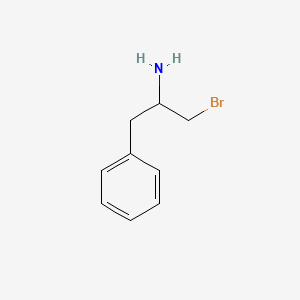
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

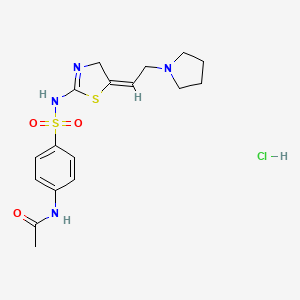
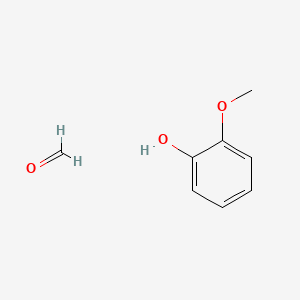
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
